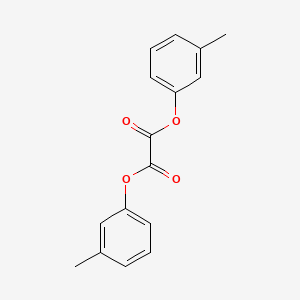
Lithium (1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium (1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex organic-inorganic hybrid compound It is characterized by the presence of azo groups, nitrophenyl groups, and naphtholato ligands coordinated to a central chromate ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-hydroxy-4-nitroaniline and 2-hydroxy-5-nitroaniline. This involves treating these compounds with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the corresponding diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with 2-naphthol in an alkaline medium to form the azo compounds.
Complexation: The resulting azo compounds are then reacted with a chromate source, such as potassium chromate (K2CrO4), in the presence of lithium ions to form the final complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and hydroxyl groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and iron powder (Fe) in acidic medium are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Amino derivatives are the major products.
Substitution: Various substituted naphtholato and azo compounds can be formed.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a dye and pigment due to its vibrant color. It is also employed in analytical chemistry for the detection and quantification of metal ions through complexometric titrations.
Biology
In biological research, the compound can be used as a staining agent for microscopy, helping to visualize cellular components and structures.
Medicine
Industry
In the industrial sector, the compound is used in the manufacturing of colored materials, including textiles, plastics, and inks
Mecanismo De Acción
The mechanism of action of Lithium (1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) involves its ability to form stable complexes with metal ions. The azo and hydroxyl groups play a crucial role in coordinating with metal ions, facilitating their detection and quantification in analytical applications. The chromate ion also contributes to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium (1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)
- Chromate (1-), [1-[[5-(ethylsulfonyl)-2-hydroxyphenyl]azo]-2-naphthalenolato(2-)] [N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]acetamidato(2-)]-, lithium (9CI)
- Chromate (2-), [3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)] [1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphthalenolato(2-)]-, lithium sodium
Uniqueness
The uniqueness of Lithium (1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) lies in its specific combination of functional groups and its ability to form stable complexes with metal ions. This makes it particularly useful in analytical chemistry and industrial applications where stability and reactivity are crucial.
Propiedades
Número CAS |
83733-07-7 |
|---|---|
Fórmula molecular |
C32H22CrLiN6O8+ |
Peso molecular |
677.5 g/mol |
Nombre IUPAC |
lithium;chromium;1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol;1-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/2C16H11N3O4.Cr.Li/c20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;;/h2*1-9,20-21H;;/q;;;+1 |
Clave InChI |
RCADIWCNDLHRQD-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


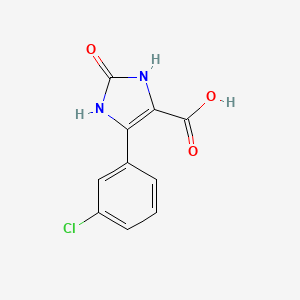
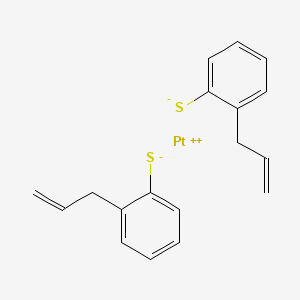
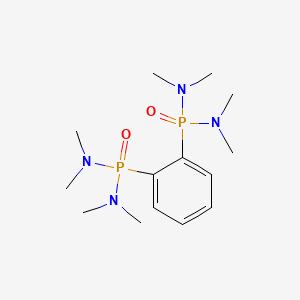

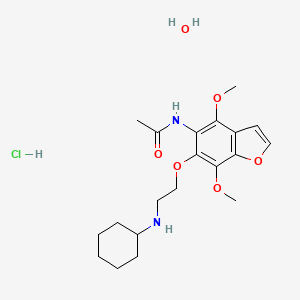
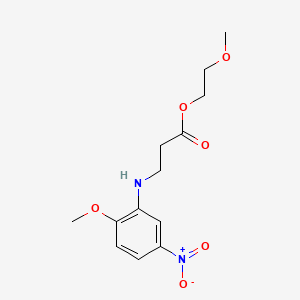
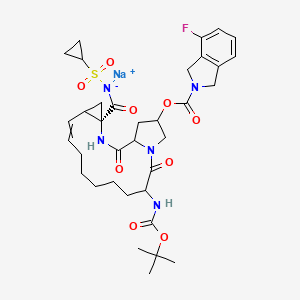
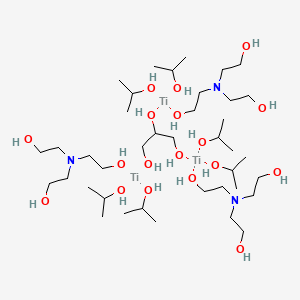

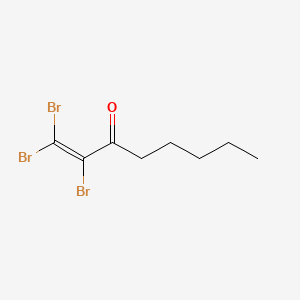
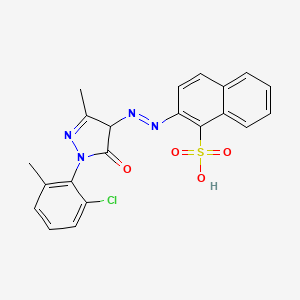
![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
![tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide](/img/structure/B13778570.png)
